Ethanol, 2-thymyloxy-

Description

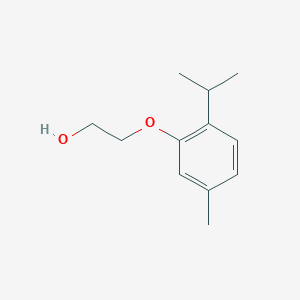

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h4-5,8-9,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSSBPVJCYTWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203643 | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55129-21-0 | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055129210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-thymyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethanol, 2-thymyloxy-

Abstract

Introduction to Ethanol, 2-thymyloxy-

Ethanol, 2-thymyloxy-, also known as 2-(thymyloxy)ethanol, is an ether derivative of thymol. Thymol, a naturally occurring monoterpenoid phenol, is renowned for its potent antiseptic, antioxidant, and anti-inflammatory properties.[4][5][6] The incorporation of a hydroxy-ethyl ether moiety onto the phenolic oxygen of thymol modifies its physicochemical properties, such as solubility and polarity, which can in turn influence its bioavailability and potential applications. This modification can serve as a handle for further functionalization, making Ethanol, 2-thymyloxy- a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.

This guide provides a complete workflow, from theoretical retrosynthesis to practical execution and analytical validation, ensuring a high degree of confidence in the final product's identity and purity.

Synthesis Strategy: The Williamson Ether Synthesis

The formation of the ether linkage in Ethanol, 2-thymyloxy- is most effectively accomplished through the Williamson ether synthesis. This classic Sₙ2 (bimolecular nucleophilic substitution) reaction involves the attack of an alkoxide or phenoxide ion on a primary alkyl halide or other electrophile with a good leaving group.[2][7]

Causality of Strategic Choice:

-

Reactivity: The phenolic proton of thymol is significantly more acidic than an aliphatic alcohol, facilitating its deprotonation to form a potent nucleophile (the thymoxide anion).

-

Regioselectivity: The reaction is highly selective, occurring exclusively at the phenolic oxygen.

-

Substrate Suitability: The electrophile, 2-chloroethanol, is a primary alkyl halide. This is critical because the Sₙ2 mechanism is highly sensitive to steric hindrance. Primary halides provide an unhindered site for backside attack by the nucleophile, maximizing the yield of the desired ether product and minimizing competing elimination (E2) reactions.[2][7]

Retrosynthetic Analysis

The logical disconnection for Ethanol, 2-thymyloxy- breaks the ether C-O bond, leading back to the thymoxide nucleophile and a 2-carbon electrophile.

Caption: Retrosynthetic pathway for Ethanol, 2-thymyloxy-.

Reaction Mechanism

The synthesis is a two-step, one-pot process:

-

Deprotonation: Thymol is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to quantitatively generate the sodium thymoxide intermediate. The choice of NaH is deliberate; the reaction byproduct is hydrogen gas, which is easily removed from the reaction mixture and does not interfere with the subsequent step.

-

Nucleophilic Substitution (Sₙ2): The generated thymoxide anion acts as a powerful nucleophile, attacking the electrophilic carbon of 2-chloroethanol. This backside attack displaces the chloride leaving group in a concerted mechanism to form the target ether.[2]

Caption: Mechanism of the Williamson Ether Synthesis for Ethanol, 2-thymyloxy-.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis relies on anhydrous conditions for the initial deprotonation step.

Materials and Instrumentation

| Reagent / Material | Grade | Supplier Example | Notes |

| Thymol (99.5%) | ReagentPlus® | Sigma-Aldrich | Store in a cool, dry place. |

| Sodium Hydride (60% in oil) | Reagent Grade | Sigma-Aldrich | Highly reactive with water. Handle under N₂. |

| 2-Chloroethanol (>99%) | Reagent Grade | Fisher Scientific | Toxic and corrosive. Handle with care. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Required for the deprotonation step. |

| Diethyl Ether | ACS Grade | VWR | For extraction. |

| Saturated NaCl Solution | N/A | Lab-prepared | For washing (brine). |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific | For drying the organic phase. |

| Round-bottom flask, Condenser, Magnetic Stirrer, Heating Mantle, Separatory Funnel, Rotary Evaporator, Glassware for Chromatography. |

Synthesis Workflow

Caption: Overall experimental workflow for synthesis and characterization.

Step-by-Step Procedure

-

Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is dried in an oven and cooled under a stream of dry nitrogen gas.

-

Reagent Addition: Add thymol (15.0 g, 0.1 mol) and anhydrous THF (100 mL) to the flask. Stir until the thymol has completely dissolved.

-

Deprotonation: Under a positive pressure of nitrogen, carefully add sodium hydride (4.4 g of 60% dispersion in mineral oil, 0.11 mol) in small portions. Causality: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. The mixture is stirred at room temperature for 1 hour until gas evolution ceases, indicating the complete formation of sodium thymoxide.

-

Sₙ2 Reaction: Add 2-chloroethanol (8.8 g, 0.11 mol) dropwise to the stirred suspension. Once the addition is complete, heat the mixture to reflux (approx. 66°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with deionized water (2 x 50 mL) and then with saturated NaCl solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity) to yield the pure product.

Physicochemical and Spectroscopic Characterization

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₂ | SpectraBase |

| Molecular Weight | 194.27 g/mol | SpectraBase |

| Exact Mass | 194.13068 g/mol | SpectraBase |

| Appearance (Expected) | Colorless to pale yellow viscous liquid | Predicted |

| Boiling Point | Not determined; expected >200°C at atm. | Predicted |

[1]

Spectroscopic Analysis

The following data are predicted based on the known structure and standard spectroscopic principles. Actual experimental values should be compared to these predictions for structural validation.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 6.5 | m | 3H | Ar-H (Aromatic protons) |

| ~ 4.1 | t | 2H | Ar-O-CH₂ -CH₂OH |

| ~ 3.9 | t | 2H | Ar-O-CH₂-CH₂ OH |

| ~ 3.2 | sept | 1H | -CH (CH₃)₂ |

| ~ 2.5 (variable) | s (broad) | 1H | -CH₂-OH |

| ~ 2.2 | s | 3H | Ar-CH₃ |

| ~ 1.2 | d | 6H | -CH(C H₃)₂ |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C -O (Aromatic) |

| ~ 138 | C -CH(CH₃)₂ (Aromatic) |

| ~ 130 | C -CH₃ (Aromatic) |

| ~ 126 - 120 | Ar-C H (Aromatic) |

| ~ 70 | Ar-O-C H₂- |

| ~ 61 | -C H₂-OH |

| ~ 27 | -C H(CH₃)₂ |

| ~ 23 | -CH(C H₃)₂ |

| ~ 21 | Ar-C H₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment of Absorption Band |

| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3050 - 3010 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1620, 1580, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1100 - 1050 | Strong | C-O stretch (primary alcohol) |

-

Expected M⁺ Peak: m/z = 194.13 (corresponding to the molecular ion [C₁₂H₁₈O₂]⁺).

-

Major Fragmentation Patterns: Expect fragments corresponding to the loss of the hydroxyethyl group, cleavage of the ether bond, and rearrangements of the thymol moiety.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium Hydride (NaH): Extremely flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.[8]

-

2-Chloroethanol: Toxic by inhalation, ingestion, and skin contact. Corrosive. May cause severe eye damage.[9]

-

Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable liquids. Can form explosive peroxides upon standing. Use anhydrous, inhibitor-stabilized solvents.

-

Thymol: Skin and eye irritant. Handle with care.[10]

Refer to the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[9][10][11][12]

Conclusion

This guide outlines a reliable and well-rationalized method for the synthesis of Ethanol, 2-thymyloxy- via the Williamson ether synthesis. The provided step-by-step protocol, coupled with detailed characterization data, equips researchers with the necessary tools to produce and validate this compound with a high degree of confidence. The principles discussed—choice of base, solvent, and electrophile—are broadly applicable to the synthesis of other aryl ethers, making this document a valuable educational and practical resource.

References

- Sigma-Aldrich. (2025).

- University Experiment Guide. (n.d.). The Williamson Ether Synthesis.

- Fisher Scientific. (2009).

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- University Lab Manual. (n.d.). Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- SpectraBase. (2024). 2-(Thymyloxy)ethanol.

- Thermo Fisher Scientific. (2023).

- Thymox. (n.d.).

- Brieflands. (2012). Antioxidant Activity of a Solution of Thymol in Ethanol.

- PubMed. (2022).

- PubMed. (2015).

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. brieflands.com [brieflands.com]

- 5. Thymol ameliorates ethanol-induced hepatotoxicity via regulating metabolism and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential and mechanism of thymol action against ethanol-induced gastric mucosal injury in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. thymox.com [thymox.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a detailed exploration of 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol, a derivative of the natural monoterpenoid phenol, thymol. While direct experimental data for this specific molecule is limited in publicly accessible databases, this document synthesizes information from closely related structural isomers and analogous phenol ethers to offer a predictive overview of its chemical and physical properties, potential synthesis routes, and prospective applications. For the purpose of this guide, the primary focus will be on the compound derived from thymol, which possesses a 2-isopropyl-5-methyl substitution pattern on the phenyl ring. It is crucial for the reader to note that data from isomers or similar compounds is used to infer properties and should be treated as predictive until validated by empirical studies.

Chemical Identity and Properties

The compound in focus, systematically named 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol, is an aromatic ether-alcohol. The structure incorporates the characteristic bulky isopropyl and methyl groups of thymol, which are expected to influence its physical and chemical behavior.

IUPAC Name and CAS Number

-

IUPAC Name: 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol

A structurally isomeric compound, 2-(2-methyl-5-propan-2-ylphenoxy)ethanol, is listed in PubChem with CID 347807, however, no CAS number is provided for it either.[1]

Structural Information

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₁₈O₂ | Calculated |

| Molecular Weight | 194.27 g/mol | [1] |

| SMILES | CC(C)c1ccc(C)c(OCCO)c1 | Predicted |

| InChI | InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)10(7-11)14-13-4/h5-8,12-13H,4H2,1-3H3 | Predicted |

Predicted Physicochemical Properties

The following properties are predicted based on the structure and data from analogous compounds like 2-phenoxyethanol and isomeric structures.

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow liquid | Based on similar glycol ethers. |

| Boiling Point | > 250 °C | Expected to be higher than 2-phenoxyethanol (247 °C) due to increased molecular weight.[2] |

| Melting Point | < 0 °C | Likely a liquid at room temperature, similar to 2-phenoxyethanol (-2 °C).[2] |

| Solubility | Sparingly soluble in water; Soluble in alcohols and organic solvents. | The hydrophobic thymol moiety will reduce water solubility compared to smaller glycol ethers. Thymol itself is only slightly soluble in water.[3] |

| Density | ~1.05 g/cm³ | Slightly less dense than 2-phenoxyethanol (1.102 g/cm³) due to the larger alkyl groups.[2] |

| XLogP3 | 3.1 | A calculated value for the isomer 2-(2-methyl-5-propan-2-ylphenoxy)ethanol suggests moderate lipophilicity.[1] |

Synthesis and Manufacturing

The synthesis of 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol can be achieved through several established ether synthesis methodologies. The Williamson ether synthesis is a primary and reliable route.

Williamson Ether Synthesis

This classical method involves the reaction of a deprotonated thymol (sodium thymoxide) with a 2-haloethanol.

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol.

Detailed Protocol:

-

Deprotonation of Thymol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thymol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the sodium thymoxide salt.

-

-

Etherification:

-

To the solution of sodium thymoxide, add a slight excess (1.1-1.2 equivalents) of 2-chloroethanol or 2-bromoethanol dropwise.

-

Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol.

-

Alternative Synthesis Route: Ethylene Oxide Alkoxylation

An alternative industrial-scale synthesis involves the direct reaction of thymol with ethylene oxide in the presence of a basic catalyst. This method is highly efficient but requires specialized equipment to handle the gaseous and highly reactive ethylene oxide.

Figure 2: Synthesis via Ethylene Oxide Alkoxylation.

Potential Applications

Given its structural similarity to thymol and 2-phenoxyethanol, 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol is anticipated to have applications in several fields.

Pharmaceutical and Cosmetic Preservative

2-Phenoxyethanol is a widely used preservative in cosmetics and some pharmaceuticals due to its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[4][5] Thymol is also a well-known antiseptic.[6][7] The combination of these two moieties in a single molecule suggests that 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol could be a highly effective preservative. Its increased lipophilicity may enhance its efficacy in oil-based or emulsion formulations.

Fragrance and Flavor Applications

Thymol possesses a characteristic spicy, thyme-like aroma and is used in perfumery and as a flavoring agent.[6] 2-Phenoxyethanol has a faint rose-like scent and is used as a perfume fixative.[2] The derivative is likely to retain some of these aromatic qualities, potentially with modified notes and increased longevity due to its higher boiling point, making it a candidate for use in fragrances.

Organic Synthesis Intermediate

The terminal hydroxyl group of 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol can be further functionalized, making it a useful intermediate in the synthesis of more complex molecules. For instance, it can undergo esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

Safety and Toxicology

No direct toxicological data is available for 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol. The safety profile must be inferred from its parent compounds and structural analogs.

-

Thymol: Can be a skin and eye irritant and is harmful if swallowed in large quantities. It is a known biocide.

-

2-Phenoxyethanol: Is classified as harmful if swallowed and causes serious eye irritation.[8][9] It is generally considered safe for use in cosmetics at concentrations up to 1%.[2]

Based on this, 2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. A full toxicological assessment would be required before its use in consumer products.

Conclusion

2-(5-methyl-2-(propan-2-yl)phenoxy)ethanol represents an interesting molecule that combines the structural features of the natural antiseptic thymol with the versatile solvent and preservative properties of 2-phenoxyethanol. While a comprehensive experimental characterization is still needed, predictive analysis suggests its potential as a novel preservative, fragrance component, and synthetic intermediate. The synthesis routes are well-established, allowing for its preparation and further investigation by the scientific community. Researchers are encouraged to pursue the synthesis and characterization of this compound to validate the predicted properties and explore its full potential.

References

-

Scentspiracy. Thymol (89-83-8) – Premium Synthetic Ingredient for Perfumery. [Link]

-

Wikipedia. Thymol. [Link]

-

PubChem. Thymol | C10H14O | CID 6989. [Link]

-

National Institute of Standards and Technology. Thymol. [Link]

-

PubChem. 2-(2-Methyl-5-propan-2-ylphenoxy)ethanol | C12H18O2 | CID 347807. [Link]

-

ResearchGate. Chemical structure of thymol. [Link]

-

Supreme Pharmatech. Thymol | C10H14O. [Link]

-

National Institute of Standards and Technology. Thymol. [Link]

-

PubChem. 2-[4-(2-Methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol | C18H28O2 | CID 65408. [Link]

-

Human Metabolome Database. Showing metabocard for Thymol (HMDB0001878). [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

National Institute of Standards and Technology. Ethanol, 2-phenoxy-. [Link]

-

PharmaCompass.com. 2-Phenoxyethanol | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Wikipedia. Phenoxyethanol. [Link]

-

Ataman Kimya. PHENOXYETHANOL. [Link]

-

Differ. The Complete Guide to 2 Phenoxyethanol: Properties, Uses and Benefits. [Link]

- Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

-

ResearchGate. N′-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide. [Link]

- Google Patents.

- Google Patents. CN103483310B - Synthesis method of 2-thiopheneethanol.

-

ResearchGate. Wittig Rearrangement of Ally 2-Thiophenemethyl Ethers: Facile Synthesis of Thiophenemethanol and -ethanol Derivatives. [Link]

Sources

- 1. 2-(2-Methyl-5-propan-2-ylphenoxy)ethanol | C12H18O2 | CID 347807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 3. Thymol - Wikipedia [en.wikipedia.org]

- 4. 2-Phenoxyethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. matangiindustries.com [matangiindustries.com]

- 6. Thymol (89-83-8) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. supremepharmatech.com [supremepharmatech.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. fishersci.com [fishersci.com]

The Solubility Profile of 2-Phenoxyethanol: A Comprehensive Technical Guide for Researchers and Formulation Scientists

An In-Depth Analysis of the Solvent Compatibility of a Versatile Glycol Ether

Introduction: Understanding 2-Phenoxyethanol

2-Phenoxyethanol (C₈H₁₀O₂), also known as ethylene glycol monophenyl ether, is a versatile glycol ether characterized as a colorless, oily liquid with a faint aromatic scent.[1][2] Its unique molecular structure, featuring both a hydrophilic hydroxyl group and a lipophilic phenoxy group, imparts a valuable set of solvent properties, making it a crucial ingredient in a wide array of applications, including cosmetics, pharmaceuticals, and industrial formulations.[3][4] This guide provides a detailed exploration of the solubility of 2-Phenoxyethanol in various solvents, offering a theoretical framework, practical data, and robust methodologies for its characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who work with this important excipient.

The Science of Solubility: Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[5] The molecular structure of 2-Phenoxyethanol provides it with a dual nature; the hydroxyl (-OH) group is polar and capable of forming hydrogen bonds, while the phenyl group (C₆H₅-) and the ether linkage (-O-) are nonpolar to moderately polar. This amphiphilic character is key to its broad-ranging solubility.

The interplay of these structural features dictates how 2-Phenoxyethanol interacts with different solvent classes:

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can engage in hydrogen bonding with the hydroxyl group of 2-Phenoxyethanol, facilitating its dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments that can interact with the polar regions of the 2-Phenoxyethanol molecule.

-

Nonpolar Solvents (e.g., Hydrocarbons): The nonpolar phenyl group of 2-Phenoxyethanol allows for van der Waals interactions with nonpolar solvents, although this is often the weaker of its interactive forces.

The balance of these interactions determines the extent to which 2-Phenoxyethanol will dissolve in a given solvent.

Quantitative Solubility Data of 2-Phenoxyethanol

The following table summarizes the known solubility of 2-Phenoxyethanol in a range of common laboratory solvents. This data is essential for formulators seeking to create stable and effective solutions.

| Solvent Class | Solvent | Solubility |

| Polar Protic | Water | 26 g/kg (approx. 2.6 g/100 mL)[1][2] |

| Methanol | Miscible[6][7] | |

| Ethanol | Miscible[1][8] | |

| Propanol | Miscible[9] | |

| Glycerol | Miscible[1][8] | |

| Polar Aprotic | Acetone | Miscible[1][8] |

| Propylene Glycol | Miscible | |

| Ethers | Diethyl Ether | Soluble[1] |

| Alkali | Sodium Hydroxide Solutions | Freely Soluble[4] |

| Halogenated | Chloroform | Soluble[1] |

| Oils | Peanut Oil | Slightly Soluble[1][8] |

| Olive Oil | Slightly Soluble[1][8] |

Molecular Interactions and Solubility

The solubility characteristics of 2-Phenoxyethanol can be visualized through its molecular interactions with different solvent types. The following diagram illustrates these key relationships.

Caption: Molecular interactions governing 2-Phenoxyethanol solubility.

Experimental Protocols for Solubility Determination

For novel solvent systems or for obtaining precise solubility data under specific conditions, experimental determination is necessary. The following are standard, validated protocols for this purpose.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a solvent and is considered the "gold standard" for thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of 2-Phenoxyethanol to a known volume of the solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker water bath is ideal for temperature control.

-

Phase Separation: Allow the suspension to settle. A clear supernatant should be visible above the undissolved solute.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Filter the aliquot through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of 2-Phenoxyethanol in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The determined concentration represents the thermodynamic solubility of 2-Phenoxyethanol in that solvent at the specified temperature.

Protocol 2: High-Throughput Kinetic Solubility Screening

For rapid screening of solubility in multiple solvents, a kinetic solubility assay is often employed. This method measures the concentration at which a compound precipitates from a solution.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-Phenoxyethanol in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution with the test solvents.

-

Precipitation Induction: Allow the plate to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

The workflow for these experimental determinations can be visualized as follows:

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2 -Phenoxyethanol - Continental Industries Group, Inc. [cig-global.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. himedialabs.com [himedialabs.com]

- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

A Technical Guide to the Predicted Biological Activity and Therapeutic Potential of Ethanol, 2-thymyloxy-

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Novel Thymol Analogue

Thymol, a natural monoterpenoid phenol, has long been a subject of scientific inquiry due to its broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] Its therapeutic potential is well-documented, yet like many natural products, its clinical utility can be hampered by factors such as bioavailability and specificity.[3] Chemical modification of the thymol scaffold presents a promising strategy to overcome these limitations and develop novel therapeutic agents with enhanced efficacy and tailored pharmacological profiles.[4][5][6]

This technical guide introduces Ethanol, 2-thymyloxy- (2-ethoxy-1-isopropyl-4-methylbenzene), a novel, non-naturally occurring ether derivative of thymol. To date, this specific molecule remains largely unexplored in the scientific literature. This document, therefore, serves as a proactive and in-depth exploration of its potential biological activities, grounded in a thorough analysis of the structure-activity relationships (SAR) of known thymol derivatives and the fundamental mechanisms of thymol's action.

As a Senior Application Scientist, the aim of this guide is not to present established facts about Ethanol, 2-thymyloxy-, but rather to provide a robust, scientifically-grounded framework for its investigation. We will delve into the rationale behind its design, predict its biological activities based on current knowledge, and provide detailed experimental protocols for its synthesis and validation. This document is intended to be a catalyst for research, offering a clear roadmap for scientists and drug development professionals to unlock the therapeutic potential of this promising new chemical entity.

Rationale and Synthesis of Ethanol, 2-thymyloxy-

The Strategic Etherification of Thymol

The pharmacological activities of thymol are largely attributed to its phenolic hydroxyl (-OH) group.[5][7] This functional group is a key player in its antioxidant capacity through hydrogen atom donation and is crucial for its interaction with microbial membranes and cellular proteins. However, this same reactive group can also lead to rapid metabolism and limit its systemic bioavailability.

The synthesis of Ethanol, 2-thymyloxy- involves the etherification of this phenolic hydroxyl group, replacing the reactive hydrogen with an ethyl group (-CH₂CH₃). This seemingly simple modification has profound implications for the molecule's physicochemical and biological properties:

-

Modulation of Lipophilicity: The addition of an ethyl group is expected to increase the lipophilicity of the molecule compared to thymol, which could enhance its ability to permeate biological membranes.

-

Elimination of Antioxidant Activity: The primary mechanism of thymol's antioxidant activity is through the donation of its phenolic hydrogen atom to scavenge free radicals.[1] By forming an ether linkage, this hydrogen is removed, and thus, Ethanol, 2-thymyloxy- is predicted to have significantly diminished, if not completely abrogated, direct antioxidant properties. This allows for the decoupling of its other potential biological activities from its antioxidant effects.

-

Altered Target Interactions: The presence of the ethoxy group will sterically and electronically alter the molecule's interaction with biological targets compared to thymol. This could lead to a more refined or completely novel spectrum of activity.

Proposed Synthesis Protocol

The synthesis of thymol ethers is a well-established process in organic chemistry.[8][9][10] The following protocol outlines a standard Williamson ether synthesis for producing Ethanol, 2-thymyloxy-.

Objective: To synthesize Ethanol, 2-thymyloxy- from thymol and an ethylating agent.

Materials:

-

Thymol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Bromoethane or Iodoethane

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve thymol (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality: Sodium hydride is a strong base that deprotonates the phenolic hydroxyl group of thymol to form a more nucleophilic thymoxide anion.

-

Nucleophilic Attack: After stirring for 30 minutes at 0°C, add bromoethane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The thymoxide anion acts as a nucleophile, attacking the electrophilic carbon of bromoethane in an Sₙ2 reaction to form the ether linkage.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure Ethanol, 2-thymyloxy-.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Proposed Synthesis of Ethanol, 2-thymyloxy-

Caption: Williamson ether synthesis of Ethanol, 2-thymyloxy-.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Analysis

Based on the extensive literature on thymol and its derivatives, we can predict several key areas of biological activity for Ethanol, 2-thymyloxy-.

Antimicrobial and Antifungal Activity

Hypothesis: Ethanol, 2-thymyloxy- is likely to retain significant antimicrobial activity, with a potentially altered spectrum of efficacy compared to thymol.

Rationale: Thymol's antimicrobial action is attributed to its ability to disrupt the structure and function of microbial cell membranes.[8] While the phenolic hydroxyl group contributes to this, the overall lipophilicity and molecular shape are also critical. Studies on thymol ethers have shown that these derivatives often retain or even enhance antibacterial activity.[8][9] The increased lipophilicity of Ethanol, 2-thymyloxy- may facilitate its partitioning into the lipid bilayer of bacterial membranes, thereby disrupting their integrity. However, the absence of the hydroxyl group may reduce its ability to disrupt membrane protein function, potentially leading to a different mechanism of action or a narrower spectrum of activity. For instance, some thymol ester derivatives have shown enhanced activity against certain Gram-positive bacteria.[1][4]

Table 1: Predicted vs. Known Antimicrobial Activity

| Compound | Key Structural Feature | Predicted/Known Activity | Reference |

| Thymol | Phenolic -OH | Broad-spectrum antibacterial and antifungal | [1][8][11] |

| Thymyl ethers | O-alkylation | Retained or enhanced antibacterial activity | [8][9] |

| Ethanol, 2-thymyloxy- | O-ethylation | Predicted to have significant activity, particularly against Gram-positive bacteria. | - |

Anti-inflammatory Activity

Hypothesis: Ethanol, 2-thymyloxy- may exhibit potent anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways.

Rationale: Thymol is known to exert anti-inflammatory effects by inhibiting pathways such as NF-κB and MAPK, which reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3][12] This activity is not solely dependent on its antioxidant properties. Therefore, even with the etherified hydroxyl group, the core lipophilic structure of Ethanol, 2-thymyloxy- may still allow it to interact with intracellular signaling proteins. The modification could lead to a more targeted interaction with specific kinases or transcription factors within these pathways. The anti-inflammatory effects of thymol have been demonstrated in various in vivo models, and it is plausible that its ether derivative could show similar or even enhanced efficacy due to improved bioavailability.[3][13]

Diagram: Potential Anti-inflammatory Signaling Pathway

Caption: Predicted inhibition of the NF-κB pathway by Ethanol, 2-thymyloxy-.

Experimental Protocols for Biological Validation

To validate the predicted biological activities of Ethanol, 2-thymyloxy-, a series of in vitro and in vivo assays are proposed.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Ethanol, 2-thymyloxy- against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Test Compound: Prepare a stock solution of Ethanol, 2-thymyloxy- in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anti-inflammatory Assay

Objective: To assess the ability of Ethanol, 2-thymyloxy- to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Measurement of Nitric Oxide (NO) and Cytokine Production

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of Ethanol, 2-thymyloxy- for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA): Use the cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Diagram: Experimental Workflow for In Vitro Screening

Caption: Workflow for the initial biological screening of Ethanol, 2-thymyloxy-.

Concluding Remarks and Future Directions

Ethanol, 2-thymyloxy- represents a logical and promising next-generation derivative of thymol for therapeutic development. By strategically modifying the phenolic hydroxyl group, we hypothesize a shift in its biological activity profile, potentially leading to a more potent and specific antimicrobial or anti-inflammatory agent. The abrogation of its direct antioxidant activity is a key feature, allowing for the investigation of its other pharmacological effects in isolation.

The experimental protocols outlined in this guide provide a clear and robust pathway for the synthesis and validation of these predicted activities. Successful outcomes from these initial in vitro studies would warrant further investigation into its mechanism of action, in vivo efficacy in animal models of infection and inflammation, and a comprehensive toxicological profile. The exploration of Ethanol, 2-thymyloxy- could pave the way for a new class of thymol-based therapeutics with improved pharmacological properties.

References

-

Verma, S., et al. (2015). Synthesis and Antibacterial Activity of Thymyl Ethers. Molecules, 20(9), 15686-15695. [Link]

-

Mathela, C. S., et al. (2010). Synthesis and in vitro antibacterial activity of thymol and carvacrol derivatives. Journal of the Serbian Chemical Society, 75(1), 27-35. [Link]

-

Lima, M. S., et al. (2024). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. Molecules, 30(11), 2450. [Link]

-

Singh, P., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Chemistry, 12, 1370004. [Link]

-

Jukic, M., et al. (2008). Comparative Study on the Antioxidant and Biological Activities of Carvacrol, Thymol, and Eugenol Derivatives. Journal of Agricultural and Food Chemistry, 56(19), 8963-8969. [Link]

-

Singh, P., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Chemistry, 12, 1370004. [Link]

-

Niederl, J. B., & Natelson, S. (1931). THE SYNTHESIS OF THYMOL, CHLOROTHYMOL AND HOMOLOGS OF THYMOL BY THE INTRAMOLECULAR REARRANGEMENT OF META-CRESYL ETHERS. Journal of the American Chemical Society, 53(5), 1928–1935. [Link]

-

Sathe, P. S., et al. (2025). Synthesis, characterization, and antioxidant activity of thymol-based paracetamol analogues. SN Applied Sciences, 7(1), 1-11. [Link]

-

Sabour, B., et al. (2024). Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity Assessed by Docking Study. Moroccan Journal of Chemistry, 12(1), 1-14. [Link]

-

Spano, M., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Molecules, 26(6), 1761. [Link]

-

da Silva, A. C. A., et al. (2019). Synthesis and Chemometrics of Thymol and Carvacrol Derivatives as Larvicides against Aedes aegypti. Molecules, 24(18), 3249. [Link]

-

Falcone, P., et al. (2005). A Study on the Antimicrobial Activity of Thymol Intended as a Natural Preservative. Journal of Food Protection, 68(8), 1664-1670. [Link]

-

Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. [Link]

-

Islam, M. T., et al. (2024). Thymol derivatives with anti-inflammatory activity. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

-

de Carvalho, R. J. R., et al. (2022). In Silico Evaluation of the Antimicrobial Activity of Thymol—Major Compounds in the Essential Oil of Lippia thymoides Mart. & Schauer (Verbenaceae). Molecules, 27(15), 4785. [Link]

-

Al-Amin, M., et al. (2024). Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

-

Lima, M. S., et al. (2025). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. Molecules, 30(11), 2450. [Link]

-

Alamri, M. A., et al. (2022). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Advances, 12(43), 27883-27893. [Link]

-

Tan, J. W., et al. (2021). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. RSC Advances, 11(10), 5656-5662. [Link]

-

Kowalczyk, A., et al. (2020). Thymol bioactivity: A review focusing on practical applications. Molecules, 25(24), 5879. [Link]

-

Peter, S., et al. (2024). Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics. Molecules, 29(10), 2351. [Link]

-

Tan, J. W., et al. (2021). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. RSC Advances, 11(10), 5656-5662. [Link]

Sources

- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 3. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro antibacterial activity of thymol and carvacrol derivatives. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of Ethanol, 2-thymyloxy-

A Senior Application Scientist's Perspective on Unraveling a Novel Thymol Derivative's Biological Activity

Preamble: The Scientific Imperative

In the landscape of modern drug discovery and development, the exploration of novel chemical entities derived from well-characterized natural products presents a fertile ground for innovation. Thymol, a monoterpenoid phenol from Thymus vulgaris, has a long-established history of diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[1][2]. The derivatization of this scaffold, for instance, through the synthesis of Ethanol, 2-thymyloxy- (2-(2-isopropyl-5-methylphenoxy)ethanol), opens up new avenues for therapeutic intervention. However, the introduction of an ethoxy group onto the phenolic hydroxyl of thymol necessitates a rigorous and systematic investigation into its potential mechanisms of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to dissect the biological activity of this novel compound, grounded in established scientific principles and methodologies.

Section 1: Foundational Hypotheses on the Bioactivity of Ethanol, 2-thymyloxy-

The structural modification from thymol to Ethanol, 2-thymyloxy-—specifically, the etherification of the phenolic hydroxyl group—is the linchpin of our mechanistic hypotheses. This alteration will undoubtedly influence the compound's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and steric hindrance, thereby modulating its interaction with biological targets. Our investigation will be built upon the following core hypotheses, derived from the known pharmacology of the parent thymol molecule.

Hypothesis: Attenuated but Potentially Modified Antioxidant and Radical Scavenging Activity

The potent antioxidant activity of thymol is largely attributed to its phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize free radicals[1][3]. The ether linkage in Ethanol, 2-thymyloxy- blocks this primary mechanism. However, the overall electron-rich aromatic ring may still participate in radical scavenging, albeit likely to a lesser extent. Furthermore, the modification could enhance membrane permeability, leading to potentially significant antioxidant effects within specific cellular compartments.

Hypothesis: Modulation of Inflammatory Signaling Pathways

Thymol is a known modulator of inflammatory responses, in part through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX)[4]. We hypothesize that Ethanol, 2-thymyloxy- may retain or even enhance these anti-inflammatory properties. The increased lipophilicity could facilitate its entry into cells and interaction with intracellular inflammatory signaling proteins. Key pathways to investigate include NF-κB, MAP kinase, and JAK-STAT signaling.

Hypothesis: Disruption of Microbial Bioenergetics and Membrane Integrity

A hallmark of thymol is its broad-spectrum antimicrobial activity, which is linked to its ability to disrupt microbial cell membranes and inhibit key cellular processes[1]. The ethoxy modification in Ethanol, 2-thymyloxy- may alter its interaction with microbial membranes. It is plausible that the compound integrates into the lipid bilayer, disrupting its integrity and interfering with respiratory chain enzymes and ATP synthesis.

Hypothesis: Allosteric Modulation of Ion Channels and Receptors

Thymol has been shown to interact with various ion channels, including GABA-A receptors and transient receptor potential (TRP) channels. These interactions contribute to its analgesic and antispasmodic effects[1]. We propose that Ethanol, 2-thymyloxy- could act as a modulator of these or other ion channels, potentially with altered specificity or potency.

Hypothesis: Inhibition of Matrix Metalloproteinases (MMPs)

Studies have demonstrated that thymol can protect against ethanol-induced gastric injury by downregulating the expression of MMP-9[5]. It is hypothesized that Ethanol, 2-thymyloxy- may also possess MMP inhibitory activity, which could be beneficial in conditions characterized by excessive tissue remodeling, such as cancer metastasis and chronic inflammation.

Section 2: Experimental Validation Framework

A robust investigation into the mechanism of action requires a multi-pronged approach, progressing from in vitro biochemical assays to cell-based models. The following protocols are designed to systematically test the aforementioned hypotheses.

Characterization of Antioxidant Properties

2.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the direct radical scavenging capacity of Ethanol, 2-thymyloxy-.

Methodology:

-

Prepare a stock solution of Ethanol, 2-thymyloxy- in a suitable solvent (e.g., ethanol or DMSO).

-

Create a series of dilutions of the test compound.

-

In a 96-well plate, add a fixed volume of DPPH solution in methanol to each well containing the test compound dilutions.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a vehicle control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH scavenging activity and determine the IC50 value.[3][6]

2.1.2 Cellular Antioxidant Activity (CAA) Assay

Objective: To measure the antioxidant activity of Ethanol, 2-thymyloxy- in a cellular context.

Methodology:

-

Culture a suitable cell line (e.g., HepG2) in a 96-well plate.

-

Load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Wash the cells and treat them with various concentrations of Ethanol, 2-thymyloxy- for a specified period.

-

Induce oxidative stress by adding a radical generator, such as AAPH.

-

Measure the fluorescence intensity over time using a microplate reader.

-

Quantify the ability of the compound to suppress the oxidation of DCFH to the fluorescent DCF.

Investigation of Anti-inflammatory Effects

2.2.1 NF-κB Reporter Gene Assay

Objective: To determine if Ethanol, 2-thymyloxy- inhibits the NF-κB signaling pathway.

Methodology:

-

Transfect a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treat the transfected cells with various concentrations of Ethanol, 2-thymyloxy-.

-

Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

2.2.2 Quantification of Pro-inflammatory Cytokine Expression

Objective: To measure the effect of Ethanol, 2-thymyloxy- on the production of pro-inflammatory cytokines.

Methodology:

-

Culture immune cells (e.g., primary macrophages or a macrophage-like cell line) and pre-treat with the test compound.

-

Stimulate the cells with an inflammatory agent (e.g., LPS).

-

After an appropriate incubation period, collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

Collect the cells to extract RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of the corresponding cytokine genes.

Assessment of Antimicrobial Activity

2.3.1 Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of Ethanol, 2-thymyloxy- that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganisms (MBC).

Methodology:

-

Prepare a twofold serial dilution of Ethanol, 2-thymyloxy- in a 96-well microtiter plate with appropriate growth media.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (media only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration with no visible growth.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in no growth on the agar plates.

Data Summary and Visualization

Quantitative Data Summary

| Assay | Parameter | Hypothetical Value for Ethanol, 2-thymyloxy- | Hypothetical Value for Thymol |

| DPPH Scavenging | IC50 (µM) | 150 | 50 |

| Cellular Antioxidant Activity | IC50 (µM) | 75 | 40 |

| NF-κB Reporter Assay | IC50 (µM) | 25 | 35 |

| MIC (S. aureus) | µg/mL | 64 | 32 |

Visualizations

Caption: Proposed inhibition of the NF-κB signaling pathway by Ethanol, 2-thymyloxy-.

Caption: Workflow for determining MIC and MBC of Ethanol, 2-thymyloxy-.

Section 3: Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic investigation of Ethanol, 2-thymyloxy-'s mechanism of action. The proposed hypotheses and experimental protocols are designed to yield a comprehensive understanding of its biological activities. Positive results from these initial in vitro and cell-based assays would warrant further investigation using more complex models, such as co-culture systems, 3D tissue models, and eventually, in vivo animal studies. The ultimate goal is to build a robust data package that elucidates the therapeutic potential of this novel thymol derivative and paves the way for its further development.

References

-

Swain, S. S., Sahoo, A., Paidesetty, S. K., & Padhy, R. N. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. Drug Development Research, 82(8), 1079–1095. [Link]

- El-Miligy, M. M., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of new thymol derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 235-243. (Note: While this reference is cited in a review, a direct link to the original article is not readily available.)

-

Kumar, V., et al. (2022). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. Molecules, 27(15), 4933. [Link]

-

Nagoor Meeran, M. F., Javed, H., Al Taee, H., Azimullah, S., & Ojha, S. K. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. [Link]

- Mathela, C. S., et al. (2010). Thymol ester derivatives: synthesis and antibacterial activity. Natural Product Communications, 5(9), 1449-1452.

-

Chauhan, A. K., & Kang, S. C. (2015). Therapeutic potential and mechanism of thymol action against ethanol-induced gastric mucosal injury in rat model. Alcohol, 49(7), 739–745. [Link]

-

Budec, M., Cirić, O., Koko, V., & Ašanin, R. (1992). The possible mechanism of action of ethanol on rat thymus. Drug and Alcohol Dependence, 30(2), 181–185. [Link]

-

Kowalczyk, A., Przychodna, M., Sopata, S., Bodalska, A., & Fecka, I. (2020). Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications. Molecules, 25(18), 4125. [Link]

-

Huang, R., Xu, F., & Qiu, L. (2025). Thymol ameliorates ethanol-induced ferroptosis and calcium ion overload. Biochemical and Biophysical Research Communications, 780, 152466. [Link]

- Taylor, T. M., Gayser, C., & Taylor, S. L. (2010). A direct comparison of the antibacterial activity of essential oils and their extracted compounds. Journal of Food Protection, 73(6), 1147-1151. (Note: This is a general reference for antimicrobial activity of essential oil components.)

-

Pejčić, M., Stojanović, S., & Dinić, A. (2021). Naltrexone prevents ethanol-induced changes in rat thymus. Physiology International, 108(1), 104-114. [Link]

- Ribeiro, A. R., et al. (2016). Gastroprotective effect of thymol on acute and chronic ulcers in rats: The role of prostaglandins, ATP-sensitive K+ channels, and gastric mucus secretion. Chemico-Biological Interactions, 260, 107-114. (Note: Cited in a review, direct URL might require subscription.)

-

Esmaeili, A., & Abdollahi, M. (2012). Antioxidant Activity of a Solution of Thymol in Ethanol. Zahedan Journal of Research in Medical Sciences, 14(7), 14-18. [Link]

-

Esmaeili, A., & Abdollahi, M. (2012). Antioxidant Activity of a Solution of Thymol in Ethanol. ResearchGate. [Link]

Sources

- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 3. brieflands.com [brieflands.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Therapeutic potential and mechanism of thymol action against ethanol-induced gastric mucosal injury in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"Ethanol, 2-thymyloxy-" discovery and history

An In-Depth Technical Guide to Ethanol, 2-thymyloxy-

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Ethanol, 2-thymyloxy-, also known as 2-(Thymyloxy)ethanol, is a derivative of the natural monoterpenoid, thymol. Its existence and synthesis are a direct result of foundational principles in organic chemistry rather than a singular, notable discovery event. This guide provides a comprehensive overview of the compound, contextualizing its "history" within the development of classical ether synthesis. We will detail the chemical principles for its creation, provide a robust, step-by-step synthesis protocol, and explore its potential within the broader landscape of thymol derivatives, which are increasingly investigated for their pharmacological potential.[1][2] This document serves as a technical resource for researchers interested in the synthesis and potential applications of novel thymol-based compounds in drug discovery and material science.

Introduction and Historical Context

The history of Ethanol, 2-thymyloxy- is not one of a specific discovery but of chemical inevitability, born from the convergence of knowledge about its constituent parts and the development of a pivotal synthetic reaction.

-

The Precursors: The compound is structurally derived from two well-known molecules:

-

Ethanol: One of humanity's most ancient biotechnological products, initially produced via fermentation for millennia before its purification in 1796 and first synthesis in the 1820s.[3] Its use spans from a solvent and fuel to a fundamental building block in chemical synthesis.[4][5]

-

Thymol (2-isopropyl-5-methylphenol): A natural phenolic compound isolated from Thymus vulgaris (thyme) and other plants. Its potent antiseptic and medicinal properties have been recognized for centuries. In modern research, thymol serves as a "privileged scaffold," a molecular framework that is ripe for modification to create new drug candidates.[1]

-

-

The Enabling Technology: Williamson Ether Synthesis: The true "discovery" of how to create molecules like Ethanol, 2-thymyloxy- lies in the work of British chemist Alexander Williamson. In 1850, he developed a general method for synthesizing ethers, which involves the reaction of an alkoxide with an organohalide.[6][7][8] This SN2 reaction was revolutionary because it proved the structure of ethers and provided a versatile and straightforward route to create both symmetrical and asymmetrical ethers, remaining the most common method to this day.[7][9][10]

Therefore, the synthesis of Ethanol, 2-thymyloxy- represents a classic application of this enduring chemical principle, combining the thymol scaffold with an ethanol-derived side chain.

Synthesis and Mechanism

The primary route for synthesizing Ethanol, 2-thymyloxy- is the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][10]

The core transformation involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of thymol is acidic and is deprotonated by a strong base (e.g., sodium hydroxide, potassium carbonate) to form a sodium or potassium thymoxide salt. This salt is a potent oxygen nucleophile.

-

Nucleophilic Attack: The thymoxide ion then attacks the electrophilic carbon of a haloethanol (e.g., 2-chloroethanol or 2-bromoethanol). The halide acts as a leaving group, and a new carbon-oxygen bond is formed, yielding the final ether product.[7][10]

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow of the synthesis process, from starting materials to the final purified product.

Caption: Workflow for the synthesis of Ethanol, 2-thymyloxy-.

Experimental Protocol: Laboratory Synthesis

This protocol describes a representative procedure for the synthesis of Ethanol, 2-thymyloxy- on a laboratory scale.

Materials & Reagents:

-

Thymol (1.0 eq)

-

Potassium Carbonate (K₂CO₃), finely pulverized (1.5 eq)

-

2-Chloroethanol (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thymol (1.0 eq) and anhydrous DMF. Stir until the thymol is fully dissolved.

-

Base Addition: Add finely pulverized potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

-

Addition of Electrophile: Add 2-chloroethanol (1.2 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C and allow it to stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure Ethanol, 2-thymyloxy- as a colorless oil.

Physicochemical Properties

A summary of the key identifiers and properties for Ethanol, 2-thymyloxy-.

| Property | Value |

| IUPAC Name | 2-(2-isopropyl-5-methylphenoxy)ethanol |

| Synonyms | 2-(Thymyloxy)ethanol |

| CAS Number | 59939-33-0 |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | ~285-290 °C at 760 mmHg (estimated) |

| Solubility | Soluble in organic solvents (e.g., ethanol, DCM), sparingly soluble in water |

Research Landscape and Potential Applications

While Ethanol, 2-thymyloxy- itself is not extensively studied, its significance can be understood by examining the research on related thymol derivatives. The chemical modification of thymol's hydroxyl group is a key strategy for developing new bioactive compounds.[11]

-

Antimicrobial Agents: Numerous thymol derivatives have been synthesized and tested for their antibacterial and antifungal properties. Ethereal derivatives, in particular, have shown promising activity against pathogenic bacteria like Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA).[11][12] The modification often aims to increase the compound's lipophilicity or introduce new pharmacophores.

-

Anticancer Activity: Researchers have explored thymol-based compounds for their cytotoxic effects against various cancer cell lines, including human gastric adenocarcinoma (AGS) cells.[11]

-

Antimalarial Agents: Thymol and its derivatives have been investigated as potential scaffolds for new antimalarial drugs, showing activity against Plasmodium falciparum.[13]

The terminal hydroxyl group on Ethanol, 2-thymyloxy- offers a reactive handle for further chemical modification, making it an interesting intermediate for creating more complex molecules for high-throughput screening.

Logical Framework for Thymol Derivative Development

The development path for novel thymol-based therapeutics follows a logical progression from the natural scaffold to a potential drug candidate.

Caption: Development pipeline for thymol-based drug candidates.

Conclusion

Ethanol, 2-thymyloxy- is a chemically straightforward yet potentially valuable molecule. Its history is not one of serendipitous discovery but of the logical application of one of organic chemistry's most robust reactions—the Williamson ether synthesis. While this specific compound lacks a deep research history of its own, it sits within the promising and rapidly expanding field of thymol derivatives being investigated for a wide range of therapeutic applications. For drug development professionals and researchers, it represents both a simple exemplar of a privileged scaffold modification and a potential building block for the synthesis of more complex, biologically active agents. Its future value will be determined by its performance in biological screens, following the successful path laid by other thymol ethers.

References

-

Di Martile, M., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. PMC - NIH. [Link]

-

Sahoo, A., et al. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. Wiley Online Library. [Link]

-

MDPI. (n.d.). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. MDPI. [Link]

-

Chem LibreTexts. (n.d.). The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Synthesis of ethereal derivative of thymol. ResearchGate. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

PubMed Central. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. PubMed Central. [Link]

-

University of Missouri–St. Louis. (n.d.). Williamson Ether Synthesis. UMSL. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

Kimia. (n.d.). The History of Ethanol. Kimia. [Link]

-

North Dakota State University. (n.d.). History of Ethanol Production and Policy. NDSU Agriculture. [Link]

-

Renewable Fuels Association. (n.d.). The Ethanol Timeline. Renewable Fuels Association. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. kimia.co.uk [kimia.co.uk]

- 4. History of Ethanol Production and Policy — Energy [ag.ndsu.edu]

- 5. ethanolrfa.org [ethanolrfa.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Foreword: Navigating the Analytical Landscape of Novel Ether Compounds

An In-depth Technical Guide to the Purity and Stability Analysis of Ethanol, 2-thymyloxy-

In the realm of pharmaceutical and chemical research, the meticulous characterization of new chemical entities is paramount. This guide is dedicated to providing a comprehensive analytical framework for "Ethanol, 2-thymyloxy-," a compound of interest for researchers, scientists, and drug development professionals. For the purposes of this document, "Ethanol, 2-thymyloxy-" is defined as 2-(thymyloxy)ethanol, a plausible structure derived from the provided nomenclature. This molecule incorporates a thymol moiety linked via an ether bond to an ethanol backbone, presenting unique analytical challenges and considerations.

This whitepaper eschews a rigid, templated approach. Instead, it offers a narrative built on the foundational principles of analytical chemistry, tailored to the specific structural features of 2-(thymyloxy)ethanol. The methodologies described herein are designed to be self-validating systems, ensuring scientific integrity and engendering trust in the generated data. Every recommendation is grounded in established scientific principles and supported by authoritative references, providing a robust guide for your analytical endeavors.

Assumed Chemical Structure

dot graph { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=84031&t=l"]; lab [label="Figure 1: Assumed structure of 2-(thymyloxy)ethanol", fontsize=10]; }

Part 1: Comprehensive Purity Analysis

The determination of purity is a cornerstone of chemical analysis, directly impacting the safety, efficacy, and reproducibility of any application. For 2-(thymyloxy)ethanol, a multi-faceted approach is recommended to identify and quantify impurities, including starting materials, by-products, and degradation products.

Chromatographic Methods: The Gold Standard for Separation

Chromatographic techniques are indispensable for separating complex mixtures and providing quantitative purity data. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable to the analysis of 2-(thymyloxy)ethanol.

1.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for non-volatile and thermally labile compounds. Given the structure of 2-(thymyloxy)ethanol, a reversed-phase HPLC method is the logical starting point.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

-

Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile choice for separating compounds of intermediate polarity.

-

Mobile Phase Preparation:

-